7-Amino-4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
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Overview
Description
7-Amino-4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound with a complex structure It is characterized by the presence of an amino group, a chloro group, and a tetrahydronaphthalen-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Amino-4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Amino-4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol: Similar structure but lacks the amino group.
5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks the chloro group.
2-Aminotetralin: Similar structure but lacks both the chloro and hydroxyl groups.
Uniqueness
7-Amino-4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is unique due to the presence of both amino and chloro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
67544-51-8 |
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Molecular Formula |
C10H13BrClNO |
Molecular Weight |
278.57 g/mol |
IUPAC Name |
7-amino-4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C10H12ClNO.BrH/c11-9-3-4-10(13)8-5-6(12)1-2-7(8)9;/h3-4,6,13H,1-2,5,12H2;1H |
InChI Key |
XWQQFWBJMNXBSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2CC1N)O)Cl.Br |
Origin of Product |
United States |
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